molecular formula C19H19NO4 B8322137 2,3-Bis-(3,4dimethoxy-phenyl)-acrylonitrile

2,3-Bis-(3,4dimethoxy-phenyl)-acrylonitrile

Cat. No.: B8322137
M. Wt: 325.4 g/mol
InChI Key: AJPJIPYVXWDABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis-(3,4dimethoxy-phenyl)-acrylonitrile is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

2,3-bis(3,4-dimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H19NO4/c1-21-16-7-5-13(10-18(16)23-3)9-15(12-20)14-6-8-17(22-2)19(11-14)24-4/h5-11H,1-4H3

InChI Key

AJPJIPYVXWDABV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dimethoxybenzaldehyde (1.66 g, 100 mmol) and 3,4-dimethoxyphenyl-acetonitrile (1.77 g, 10 mmol) in 50 ml of absolute ethanol, cooled at 0° C. and maintained under nitrogen atmosphere, sodium ethylate (30 mmol) was portionwise added (10 portions, 1 portion/2 min). After complete addition and stirring for further 6 h at room temperature the reaction mixture was cooled to 0° C. and a yellow precipitate occurs. This precipitate was filtered off, washed with ethanol (100 ml) and dried under reduced pressure. This afford the desired stilbene as yellow powder (yield 3 g, 92%).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Yield
92%

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